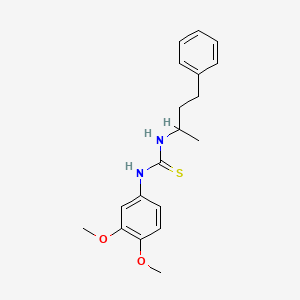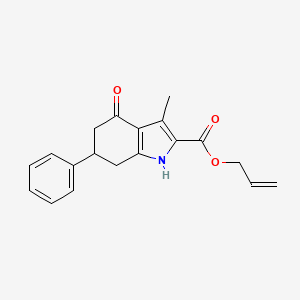
2-CYCLOHEXYL-4-(4-FLUOROBENZOYLOXY)PHENYL 4-FLUOROBENZOATE
Übersicht
Beschreibung
2-CYCLOHEXYL-4-(4-FLUOROBENZOYLOXY)PHENYL 4-FLUOROBENZOATE is a complex organic compound with the molecular formula C26H20F2O4 This compound is known for its unique structural features, which include a cyclohexyl group and two fluorobenzoyloxy groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXYL-4-(4-FLUOROBENZOYLOXY)PHENYL 4-FLUOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of 4-fluorobenzoic acid with 4-hydroxyphenyl 4-fluorobenzoate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-CYCLOHEXYL-4-(4-FLUOROBENZOYLOXY)PHENYL 4-FLUOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Hydroxylated products.
Wissenschaftliche Forschungsanwendungen
2-CYCLOHEXYL-4-(4-FLUOROBENZOYLOXY)PHENYL 4-FLUOROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals
Wirkmechanismus
The mechanism of action of 2-CYCLOHEXYL-4-(4-FLUOROBENZOYLOXY)PHENYL 4-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action can include signal transduction cascades and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl 4-fluorobenzoate: Similar in structure but lacks the cyclohexyl group.
4-{[4-(4-fluorobenzoyloxy)phenyl]sulfanyl}phenyl 4-fluorobenzoate: Contains a sulfanyl group instead of a cyclohexyl group
Uniqueness
2-CYCLOHEXYL-4-(4-FLUOROBENZOYLOXY)PHENYL 4-FLUOROBENZOATE is unique due to the presence of both cyclohexyl and fluorobenzoyloxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
[3-cyclohexyl-4-(4-fluorobenzoyl)oxyphenyl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2O4/c27-20-10-6-18(7-11-20)25(29)31-22-14-15-24(23(16-22)17-4-2-1-3-5-17)32-26(30)19-8-12-21(28)13-9-19/h6-17H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYXLWIIIIQNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)OC(=O)C3=CC=C(C=C3)F)OC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-isoxazolyl)-N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4839333.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4839340.png)
![5-[(2,5-Dimethoxyphenyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4839344.png)
![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4839350.png)
![3-[(4-METHYLPHENYL)SULFONYL]-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4839365.png)
![1-(4-chlorobenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4839372.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-nitrobenzamide](/img/structure/B4839376.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B4839387.png)
![3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4839398.png)
![4-(5-chloro-2-methoxybenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4839405.png)
![5-ethyl-3-(3-hydroxypropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4839408.png)
![N-[2-(4-methylphenoxy)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4839420.png)

